molecular formula C5H10Br2O2 B14745151 2-(1,3-Dibromopropan-2-yloxy)ethanol CAS No. 5426-36-8

2-(1,3-Dibromopropan-2-yloxy)ethanol

Cat. No.: B14745151
CAS No.: 5426-36-8
M. Wt: 261.94 g/mol
InChI Key: OFSMCGQQTGRVGN-UHFFFAOYSA-N
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Description

2-(1,3-Dibromopropan-2-yloxy)ethanol is an organic compound with the molecular formula C5H10Br2O2 It is a brominated alcohol, characterized by the presence of two bromine atoms and a hydroxyl group attached to an ethoxy chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dibromopropan-2-yloxy)ethanol typically involves the reaction of 1,3-dibromopropane with ethylene glycol. The reaction is carried out under basic conditions, often using a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction proceeds as follows:

BrCH2CHBrCH2OH+HOCH2CH2OHBrCH2CHBrCH2OCH2CH2OH\text{BrCH}_2\text{CHBrCH}_2\text{OH} + \text{HOCH}_2\text{CH}_2\text{OH} \rightarrow \text{BrCH}_2\text{CHBrCH}_2\text{OCH}_2\text{CH}_2\text{OH} BrCH2​CHBrCH2​OH+HOCH2​CH2​OH→BrCH2​CHBrCH2​OCH2​CH2​OH

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dibromopropan-2-yloxy)ethanol undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by other nucleophiles, such as hydroxide, alkoxide, or amine groups.

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The bromine atoms can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH), or other strong bases.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or other reducing agents.

Major Products Formed

    Nucleophilic Substitution: Formation of ethers, amines, or other substituted products.

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

Scientific Research Applications

2-(1,3-Dibromopropan-2-yloxy)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,3-Dibromopropan-2-yloxy)ethanol involves its interaction with molecular targets through its bromine atoms and hydroxyl group. The bromine atoms can participate in electrophilic reactions, while the hydroxyl group can form hydrogen bonds and undergo nucleophilic reactions. These interactions can affect various molecular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibromopropane: A precursor in the synthesis of 2-(1,3-Dibromopropan-2-yloxy)ethanol.

    Ethylene Glycol: Another precursor used in the synthesis.

    2-Bromoethanol: A related brominated alcohol with similar reactivity.

Uniqueness

This compound is unique due to the presence of both bromine atoms and a hydroxyl group, which confer distinct chemical properties and reactivity

Properties

CAS No.

5426-36-8

Molecular Formula

C5H10Br2O2

Molecular Weight

261.94 g/mol

IUPAC Name

2-(1,3-dibromopropan-2-yloxy)ethanol

InChI

InChI=1S/C5H10Br2O2/c6-3-5(4-7)9-2-1-8/h5,8H,1-4H2

InChI Key

OFSMCGQQTGRVGN-UHFFFAOYSA-N

Canonical SMILES

C(COC(CBr)CBr)O

Origin of Product

United States

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